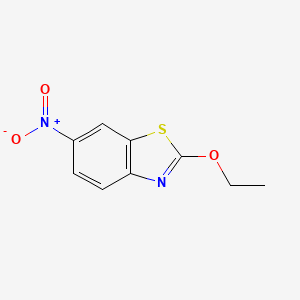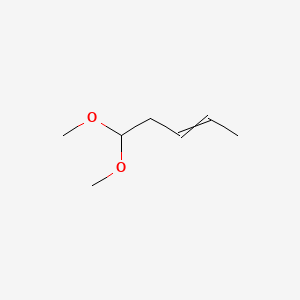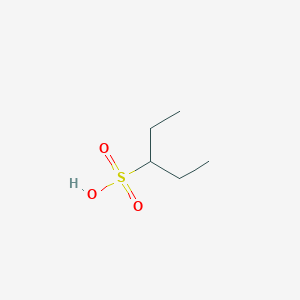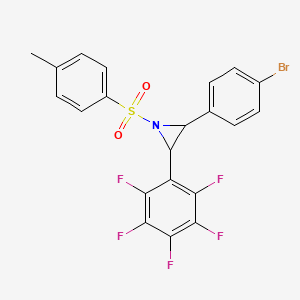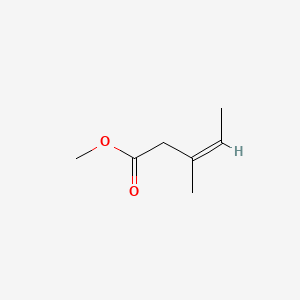
(Z)-3-Methyl-3-pentenoic acid methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-3-Methyl-3-pentenoic acid methyl ester is an organic compound with the molecular formula C7H12O2. It is an ester derived from (Z)-3-methyl-3-pentenoic acid and methanol. This compound is known for its applications in various fields, including organic synthesis and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-Methyl-3-pentenoic acid methyl ester typically involves the esterification of (Z)-3-methyl-3-pentenoic acid with methanol. This reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction can be represented as follows:
(Z)-3-Methyl-3-pentenoic acid+MethanolH2SO4(Z)-3-Methyl-3-pentenoic acid methyl ester+Water
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, microwave-assisted esterification has been explored as a method to enhance reaction rates and efficiency .
Chemical Reactions Analysis
Types of Reactions
(Z)-3-Methyl-3-pentenoic acid methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like Grignard reagents (RMgX) and organolithium compounds (RLi) are employed for nucleophilic substitution reactions.
Major Products Formed
Oxidation: (Z)-3-Methyl-3-pentenoic acid
Reduction: (Z)-3-Methyl-3-penten-1-ol
Substitution: Various substituted esters and alcohols, depending on the nucleophile used.
Scientific Research Applications
(Z)-3-Methyl-3-pentenoic acid methyl ester has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of (Z)-3-Methyl-3-pentenoic acid methyl ester involves its interaction with specific molecular targets and pathways. In biological systems, esters are typically hydrolyzed by esterases to release the corresponding acid and alcohol. This hydrolysis reaction is crucial for the compound’s biological activity and metabolism. The molecular targets and pathways involved in its action are still under investigation, with ongoing research focusing on its potential therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
Methyl linoleate: An ester of linoleic acid, commonly found in vegetable oils.
Methyl oleate: An ester of oleic acid, used in biodiesel production.
Methyl stearate: An ester of stearic acid, used in cosmetics and lubricants.
Uniqueness
(Z)-3-Methyl-3-pentenoic acid methyl ester is unique due to its specific structural features, such as the presence of a double bond in the (Z)-configuration and a methyl group at the 3-position
Properties
CAS No. |
56728-17-7 |
|---|---|
Molecular Formula |
C7H12O2 |
Molecular Weight |
128.17 g/mol |
IUPAC Name |
methyl (Z)-3-methylpent-3-enoate |
InChI |
InChI=1S/C7H12O2/c1-4-6(2)5-7(8)9-3/h4H,5H2,1-3H3/b6-4- |
InChI Key |
OUARJKDCCMXOEF-XQRVVYSFSA-N |
Isomeric SMILES |
C/C=C(/C)\CC(=O)OC |
Canonical SMILES |
CC=C(C)CC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Pentanedioic acid, 3-methyl-3-[(trimethylsilyl)oxy]-, bis(trimethylsilyl) ester](/img/structure/B13955667.png)

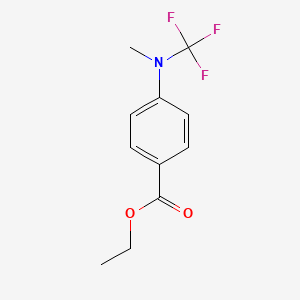
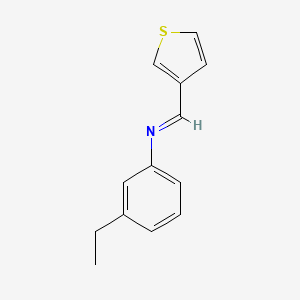


![Tris{2-[2-(2-butoxyethoxy)ethoxy]ethyl} borate](/img/structure/B13955707.png)
